Pyrimidin-2-ylmethyl acetate
CAS No.: 1632285-89-2
Cat. No.: VC16009085
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1632285-89-2 |
|---|---|
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | pyrimidin-2-ylmethyl acetate |
| Standard InChI | InChI=1S/C7H8N2O2/c1-6(10)11-5-7-8-3-2-4-9-7/h2-4H,5H2,1H3 |
| Standard InChI Key | ZUNSJSPKWMUVCY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1=NC=CC=N1 |
Introduction
Chemical Identity and Structural Characteristics
Pyrimidin-2-ylmethyl acetate (systematic IUPAC name: acetyloxymethylpyrimidin-2-yl) has the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. Its structure consists of a pyrimidine core (a six-membered aromatic ring with nitrogen atoms at positions 1 and 3) esterified at the 2-position via a methylene bridge (Figure 1). The acetate group introduces polarity and hydrolytic susceptibility, influencing its reactivity and biological interactions .
Physicochemical Properties
Key physicochemical properties, inferred from structurally related compounds (e.g., methyl 2-(pyrimidin-4-yl)acetate), include:
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Boiling Point: Estimated 239–240°C (extrapolated from pyrimidine esters)
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Solubility: Moderate solubility in polar organic solvents (e.g., DMSO, ethanol) due to the ester group; limited aqueous solubility .
The 2-position substitution on the pyrimidine ring distinguishes it from the 4-isomer, potentially altering electronic properties and intermolecular interactions. Computational modeling predicts a dipole moment of ~3.5 D, driven by the electron-withdrawing pyrimidine ring and the polar acetate group .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of pyrimidin-2-ylmethyl acetate remains underdeveloped in the literature. Proposed methods, derived from analogous pyrimidine and pyridine esters, include:
Esterification of Pyrimidin-2-ylmethanol
Reacting pyrimidin-2-ylmethanol with acetic anhydride in the presence of a catalytic acid (e.g., H₂SO₄) under reflux:
This method mirrors the synthesis of pyridin-2-yl acetate, though yields may vary due to steric and electronic effects of the pyrimidine ring .
Nucleophilic Substitution
Using pyrimidin-2-ylmethyl chloride with sodium acetate in a polar aprotic solvent (e.g., DMF):
This route is less explored but offers potential for scalability .
Metal-Mediated Coupling
Adapting strategies from porphyrin synthesis , a pyrimidin-2-ylmethyllithium reagent could be generated via deprotonation of 2-methylpyrimidine with n-butyllithium, followed by reaction with acetyl chloride.
Challenges in Synthesis
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Oxidation Sensitivity: Analogous to pyridin-2-ylmethyl intermediates , pyrimidin-2-ylmethanol may undergo undesired oxidation or tautomerization, complicating isolation.
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Purification: Separation from regioisomers (e.g., 4- or 5-substituted pyrimidines) requires advanced chromatography techniques .
Chemical Reactivity and Functionalization
Hydrolysis
The acetate ester undergoes hydrolysis in acidic or basic conditions to yield pyrimidin-2-ylmethanol:
This reaction is critical for prodrug applications, where ester hydrolysis releases active metabolites.
Metal Coordination
Pyrimidine derivatives exhibit affinity for transition metals. For example, pyridin-2-yl acetate forms complexes with Cu²⁺, Pt⁴⁺, and Au³⁺ . Pyrimidin-2-ylmethyl acetate may similarly coordinate metals via the pyrimidine nitrogen(s), though steric hindrance from the methyl acetate group could modulate binding modes .
Electrophilic Substitution
The electron-deficient pyrimidine ring directs electrophilic substitution to the 4- and 6-positions. Nitration or halogenation at these sites could yield derivatives with enhanced biological activity.
Research Gaps and Future Directions
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Synthetic Optimization: Systematic studies comparing esterification catalysts and solvents are needed to improve yields.
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Biological Screening: No data exist on its antimicrobial or anticancer activity; computational docking studies could prioritize experimental assays.
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Thermal Stability: Differential scanning calorimetry (DSC) would clarify decomposition pathways for industrial applications.
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